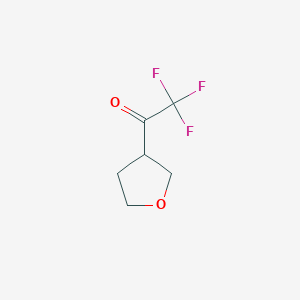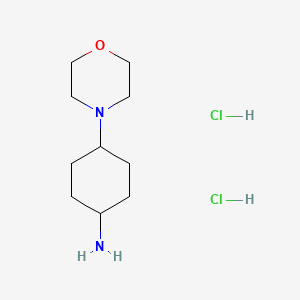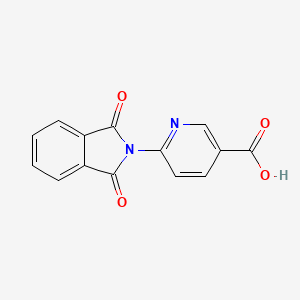
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone, also referred to as 2,2,2-TFE, is a highly useful compound with a variety of applications in the fields of synthetic chemistry, biochemistry, and medicine. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 65.4°C. 2,2,2-TFE has a wide range of uses due to its ability to act as a mild oxidizing agent, a reducing agent, and a catalyst for a variety of reactions. It is also used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyes.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone, as a trifluoromethylated compound, contributes significantly to organic synthesis. Trifluoromethanesulfonic acid, closely related in structure and reactivity, plays a pivotal role in electrophilic aromatic substitution reactions, carbon-heteroatom bond formation, isomerizations, and the synthesis of carbo- and heterocyclic structures. Its utility stems from its strong protonating ability and low nucleophilicity, facilitating the generation and study of cationic species from organic molecules (Kazakova & Vasilyev, 2017).
Environmental Degradation and Microbial Interaction
Understanding the environmental fate of polyfluoroalkyl chemicals is critical. Research has explored their microbial degradation, which can lead to the formation of perfluorinated carboxylic and sulfonic acids, substances of regulatory concern due to their toxicity profiles. Biodegradation studies in various environmental matrices, including microbial culture, soil, and sediment, have been conducted to evaluate the pathways, half-lives, and potential degradation products of these compounds (Liu & Avendaño, 2013).
Catalytic Transformations and Synthetic Utility
The catalytic transformation of biomass-derived furfurals to valuable compounds, such as cyclopentanones, showcases the importance of trifluoro compounds in synthesizing a diverse range of commercially significant compounds. Efficient, environmentally friendly, and cost-competitive methodologies have been developed, emphasizing the relevance of trifluoro compounds in industrial chemistry (Dutta & Bhat, 2021).
Fluorination in Aqueous Media
The development of fluoroalkylation methods in aqueous media reflects the growing environmental consciousness in organic synthesis. Fluorine-containing functionalities are vital for pharmaceuticals, agrochemicals, and materials due to their unique influence on molecular properties. Recent explorations into environment-friendly fluoroalkylation reactions have opened new avenues for incorporating fluorinated groups into molecules under mild and green conditions (Song et al., 2018).
Bond Activation and Reaction Methodologies
In synthetic chemistry, the activation and transformation of compounds bearing trifluoromethyl groups are of significant interest. Methods for activating C-F bonds include Lewis acid, Bronsted superacids, and mediation by transition metals, offering pathways to new fluorinated building blocks and diverse non-fluorinated products (Shen et al., 2015).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXPOORZPYCHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)


![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)



